Butyl 2-(4-chloro-2-methylphenoxy)propionate
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Overview
Description
Butyl 2-(4-chloro-2-methylphenoxy)propionate, also known as butyl 4-chloro-2-methylphenoxyacetate, is a chemical compound that belongs to the class of chlorophenoxy herbicides. It is commonly used as a selective herbicide for controlling broad-leaved weeds in crops such as soybeans, cotton, and maize.
Mechanism Of Action
The mechanism of action of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The inhibition of ALS leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical And Physiological Effects
Butyl 2-(4-chloro-2-methylphenoxy)propionate has been shown to have minimal toxicity to mammals, birds, and fish. However, it can be toxic to aquatic invertebrates and honeybees. It has also been reported to cause eye and skin irritation in humans.
Advantages And Limitations For Lab Experiments
One of the advantages of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate is its selectivity towards broad-leaved weeds, which makes it a useful herbicide for controlling weeds in crops. However, its effectiveness is limited by the development of herbicide-resistant weeds. Additionally, its toxicity to aquatic invertebrates and honeybees can have adverse effects on the environment.
Future Directions
Future research on Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate could focus on developing new formulations that improve its efficacy and reduce its environmental impact. Additionally, research could investigate the potential use of this compound as a tool for studying the biosynthesis of branched-chain amino acids in plants. Finally, further studies could explore the potential of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate as a lead compound for developing new herbicides with improved selectivity and reduced toxicity.
Synthesis Methods
The synthesis of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate involves the reaction of 4-chloro-2-methylphenol with Butyl 2-(4-chloro-2-methylphenoxy)propionate chloroacetate in the presence of a base such as sodium hydroxide. The reaction results in the formation of Butyl 2-(4-chloro-2-methylphenoxy)propionate 4-chloro-2-methylphenoxyacetate as a white solid with a melting point of 42-44°C.
Scientific Research Applications
Butyl 2-(4-chloro-2-methylphenoxy)propionate has been extensively studied for its herbicidal properties. Research has shown that it is effective in controlling broad-leaved weeds such as pigweed, waterhemp, and velvetleaf in crops such as soybeans, cotton, and maize. It is also used for weed control in non-crop areas such as roadsides, railways, and industrial sites.
properties
CAS RN |
1713-14-0 |
---|---|
Product Name |
Butyl 2-(4-chloro-2-methylphenoxy)propionate |
Molecular Formula |
C14H19ClO3 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
butyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C14H19ClO3/c1-4-5-10-17-13(16)14(2,3)18-12-8-6-11(15)7-9-12/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
HLSZELGMPRJPOA-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Other CAS RN |
97659-37-5 68994-37-6 |
Origin of Product |
United States |
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